molecular formula C12H8N4O2S B12406809 Haspin-IN-1

Haspin-IN-1

Cat. No.: B12406809
M. Wt: 272.28 g/mol
InChI Key: FAEYQDREFVLABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Haspin-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are carefully designed to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Haspin-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Haspin-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Haspin-IN-1 exerts its effects by inhibiting the kinase activity of Haspin. This inhibition prevents the phosphorylation of histone H3 at threonine 3, which is crucial for the proper localization of the chromosomal passenger complex (CPC) at centromeres. As a result, this compound disrupts chromosome alignment and segregation during mitosis, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Comparison with Similar Compounds

Uniqueness of Haspin-IN-1: this compound is unique due to its high potency and selectivity for Haspin. Unlike some other inhibitors, this compound has been shown to have minimal off-target effects, making it a valuable tool for studying Haspin’s role in mitosis and its potential as a therapeutic target .

Properties

Molecular Formula

C12H8N4O2S

Molecular Weight

272.28 g/mol

IUPAC Name

2-methylsulfanyl-10-nitropyrido[3,4-g]quinazoline

InChI

InChI=1S/C12H8N4O2S/c1-19-12-14-6-8-4-7-5-13-3-2-9(7)11(16(17)18)10(8)15-12/h2-6H,1H3

InChI Key

FAEYQDREFVLABR-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C2C=C3C=NC=CC3=C(C2=N1)[N+](=O)[O-]

Origin of Product

United States

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